molecular formula C20H24N2O6S B2874275 2,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941983-02-4

2,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2874275
CAS RN: 941983-02-4
M. Wt: 420.48
InChI Key: PJLNROSLHOOGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMT sulfonamide" and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMT sulfonamide is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor and is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by DMT sulfonamide leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
DMT sulfonamide has been found to have a range of biochemical and physiological effects. These effects include changes in mood, perception, and cognition, as well as alterations in brain activity and neurotransmitter levels. DMT sulfonamide has also been found to have potential applications in the treatment of certain psychiatric disorders, such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMT sulfonamide in lab experiments is its ability to activate the 5-HT2A receptor, which is involved in a range of important physiological processes. However, one of the main limitations of using DMT sulfonamide is its potential to cause side effects, such as changes in mood and perception. Additionally, the synthesis of DMT sulfonamide is a complex process that requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on DMT sulfonamide. One area of research is in the development of new drugs that target the 5-HT2A receptor. Another area of research is in the study of the effects of DMT sulfonamide on other serotonin receptors, as well as on other neurotransmitter systems. Additionally, research on the potential therapeutic applications of DMT sulfonamide in the treatment of psychiatric disorders is an area of ongoing interest.

Synthesis Methods

The synthesis of DMT sulfonamide is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with piperidine to form 2,5-dimethoxy-4-(2-oxopiperidin-1-yl)benzaldehyde. This intermediate is then reacted with 3-methoxyaniline to form 2,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide.

Scientific Research Applications

DMT sulfonamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where DMT sulfonamide has been found to have a range of effects on the brain. Specifically, DMT sulfonamide has been found to activate the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.

properties

IUPAC Name

2,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-15-8-10-17(27-2)19(13-15)29(24,25)21-14-7-9-16(18(12-14)28-3)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLNROSLHOOGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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